molecular formula C12H10N4OS B8336675 5-(6-Methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine

5-(6-Methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine

Cat. No. B8336675
M. Wt: 258.30 g/mol
InChI Key: WMRZSADPSJRQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163928B2

Procedure details

2-Bromo-6-fluoro-1,3-benzothiazole (100 mg, 0.43 mmol) and 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (150 mg, 0.52 mmol) were reacted according to the procedure used for the preparation of 5-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine. Flash chromatography (Heptane/EtOAc 1:1) furnished the title compound (126 mg) as an off-white solid. 1H NMR δ 8.79 (d, 1H) 8.15 (dd, 1H) 8.05-7.97 (m, 2H) 7.40-7.34 (m, 1H) 6.99 (d, 1H) 3.73-3.69 (m, 4H) 3.64-3.60 (m, 4H); MS m/z (M+H) 316.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9](F)[CH:8]=[CH:7][C:5]=2[N:6]=1.CC1(C)C(C)(C)OB([C:20]2[CH:21]=[CH:22][C:23]([N:26]3CCOC[CH2:27]3)=[N:24][CH:25]=2)O1.[CH3:33][O:34]C1C=CC2N=C(C3C=NC(N)=NC=3)SC=2C=1>CCCCCCC.CCOC(C)=O>[CH3:33][O:34][C:8]1[CH:9]=[CH:10][C:4]2[S:3][C:2]([C:20]3[CH:21]=[CH:22][C:23]([NH:26][CH3:27])=[N:24][CH:25]=3)=[N:6][C:5]=2[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)F
Name
Quantity
150 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCOCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C=2C=NC(=NC2)N)C=C1
Step Three
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.